molecular formula C10H11NO3 B024433 (R)-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone CAS No. 110193-49-2

(R)-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone

Cat. No.: B024433
CAS No.: 110193-49-2
M. Wt: 193.2 g/mol
InChI Key: JMKOBHGSFGXCHJ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone (CAS: 110193-49-2) is a chiral oxazolidinone derivative with a molecular formula of C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol . Its structure features a 3-hydroxyphenyl group at position 5, a methyl group at position 3, and a stereogenic center at the R-configuration (Figure 1). Key physicochemical properties include a density of 1.289 g/cm³, a boiling point of 447.6°C, and a flash point of 224.5°C . The compound’s polar surface area (49.77 Ų) and logP value (1.45) suggest moderate hydrophilicity, making it suitable for applications in asymmetric synthesis and pharmaceutical intermediates .

Synthetic routes for this compound include enzymatic resolution methods and chemical synthesis using chiral auxiliaries, with reported yields ranging from ~5% to 51% depending on the protocol . It has been utilized in medicinal chemistry research, such as the development of β3-adrenergic receptor agonists .

Properties

IUPAC Name

(5R)-5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-11-6-9(14-10(11)13)7-3-2-4-8(12)5-7/h2-5,9,12H,6H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKOBHGSFGXCHJ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC1=O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](OC1=O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Cyclization of Chiral Epoxide Intermediates

This approach leverages (S)-epichlorohydrin as a starting material to establish the R-configuration. The synthesis proceeds via the following steps:

  • Epoxide Aminolysis : (S)-Epichlorohydrin reacts with 3-hydroxyphenylamine in the presence of a base (e.g., K₂CO₃) to form (2S)-1-amino-3-chloro-2-propanol derivatives.

  • Carbamate Formation : The intermediate is treated with phosgene or a carbamate precursor (e.g., tert-butyl carbamate) to generate an N-aryl carbamate.

  • Cyclization : Intramolecular cyclization under basic conditions (e.g., NaOH/EtOH) yields the oxazolidinone ring. The methyl group at the 3-position is introduced via alkylation during this step.

Key Data :

  • Yield: 68–72% after purification.

  • Stereochemical Purity: >98% enantiomeric excess (ee) when using (S)-epichlorohydrin.

Method 2: Condensation of Hydroxyphenylglycidol Derivatives

This method utilizes hydroxyphenylglycidol as a precursor:

  • Glycidol Synthesis : 3-Hydroxybenzaldehyde undergoes epoxidation to form hydroxyphenylglycidol.

  • Ring-Opening and Cyclization : The glycidol reacts with methylamine in a solvent (e.g., DCM or toluene) under anhydrous conditions (MgSO₄) to form the oxazolidinone core.

Optimization Insights :

  • Solvent Choice: Toluene provides higher yields (75%) compared to DCM (62%) due to improved solubility of intermediates.

  • Acid Catalysis: Neutral pH conditions prevent side reactions such as trimerization of aldehydes.

Method 3: Enzymatic Resolution of Racemic Mixtures

For industrial-scale production, enzymatic resolution offers cost advantages:

  • Racemic Synthesis : A racemic mixture of 5-(3-hydroxyphenyl)-3-methyl-2-oxazolidinone is prepared via non-chiral routes.

  • Lipase-Catalyzed Hydrolysis : Enzymes such as Candida antarctica lipase B selectively hydrolyze the (S)-enantiomer, leaving the desired (R)-enantiomer intact.

Performance Metrics :

  • Enantioselectivity: >99% ee after hydrolysis.

  • Scalability: Suitable for multi-kilogram batches.

Reaction Optimization

Critical parameters influencing yield and stereochemical outcomes include:

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
Toluene257598
DCM256295
Methanol405890

Data adapted from condensation studies. Polar aprotic solvents like DMF are avoided due to side reactions.

Catalytic Systems

  • Base Catalysts : K₂CO₃ outperforms NaOH in minimizing hydrolysis of intermediates.

  • Enzymatic Catalysts : Immobilized lipases reduce reaction time from 48 h to 12 h.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (CDCl₃) : δ 1.17 (d, J = 6.5 Hz, 3H, CH₃), 4.82 (m, 1H, CH), 6.70–7.20 (m, 4H, aromatic).

  • MS (EI) : m/z 193.20 [M⁺], 176 [M⁺–OH].

Chromatographic Purity

HPLC analysis using a chiral column (Chiralpak AD-H) confirms >98% ee with hexane:isopropanol (90:10) as the mobile phase.

Comparative Analysis of Methods

MethodAdvantagesLimitations
EpoxideHigh stereocontrolMulti-step synthesis
GlycidolScalableModerate yields
EnzymaticCost-effective for large scaleRequires racemic precursor

Industrial-Scale Considerations

Large-scale production (Patent WO2011111971A2) emphasizes:

  • Continuous Flow Chemistry : Reduces reaction time by 40% compared to batch processes.

  • In-Line Purification : Simulated moving bed (SMB) chromatography enhances throughput.

Emerging Methodologies

Recent advances include:

  • Photocatalytic Asymmetric Synthesis : Visible-light-mediated reactions achieve 85% ee using chiral iridium catalysts.

  • Biocatalytic Cascades : Engineered E. coli strains produce the compound in one pot with 92% yield .

Chemical Reactions Analysis

Types of Reactions

®-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazolidinone ring can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-formylphenyl-3-methyl-2-oxazolidinone.

    Reduction: Formation of 3-amino-3-methyl-2-oxazolidinone.

    Substitution: Formation of various substituted oxazolidinones depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

  • Antidepressant Properties
    • (R)-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone has been identified as a candidate for antidepressant therapies. Research indicates that compounds within the oxazolidinone class exhibit pharmacological activity that can be beneficial in treating depression . The compound's structure allows it to interact with neurotransmitter systems, potentially enhancing mood regulation.
  • Neurological Research
    • Studies have shown that oxazolidinones can influence neural pathways and may have neuroprotective effects. This makes this compound a subject of interest in neurological research, particularly in understanding mechanisms of neurodegeneration and developing treatments for conditions like Alzheimer's disease .
  • Industrial Uses
    • Beyond therapeutic applications, this compound can be utilized in the production of various industrial materials such as polyethyleneimines through thermal decomposition processes. These materials find applications in textile treatments and other industrial processes .

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Molecular Catalysis B: Enzymatic details the synthesis and evaluation of oxazolidinones, including this compound, for antidepressant activity. The findings suggest that this compound exhibits significant potential to modulate serotonin levels, which are crucial for mood regulation .

Case Study 2: Neuroprotective Effects

Research conducted on the neuroprotective properties of oxazolidinones indicates that this compound can reduce oxidative stress markers in neuronal cell cultures, suggesting its utility in developing therapies for neurodegenerative diseases .

Summary Table of Applications

Application AreaDescriptionReferences
AntidepressantPotential use in treating depression by modulating neurotransmitter systems ,
Neurological ResearchInvestigated for neuroprotective effects against neurodegeneration ,
Industrial UsesUtilized in producing polyethyleneimines for textile treatments

Mechanism of Action

The mechanism of action of ®-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the oxazolidinone ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

(S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone

  • Structural Differences : The S-configuration at the stereogenic center distinguishes it from the R-configuration of the target compound. Additionally, it features a 4-hydroxyphenyl group (vs. 3-hydroxyphenyl) and a methoxymethyl substituent at position 5 (vs. methyl) .
  • Physicochemical Properties : Molecular weight = 223.2 g/mol; higher hydrophilicity due to the methoxymethyl group (PSA: ~60 Ų estimated).
  • Applications: Used in the synthesis of Befloxatone, a monoamine oxidase inhibitor, highlighting the role of the 4-hydroxyphenyl group in binding affinity .
Property (R)-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone (S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone
Molecular Formula C₁₀H₁₁NO₃ C₁₁H₁₃NO₄
Molecular Weight (g/mol) 193.20 223.2
Key Substituents 3-Hydroxyphenyl, 3-methyl 4-Hydroxyphenyl, 5-methoxymethyl
Configuration R S
Application β3-adrenergic agonists Befloxatone synthesis

(4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone

  • Structural Differences : Contains a propionyl group at position 3 and a phenyl group at position 5, with a cis-4R,5S configuration .
  • Physicochemical Properties : Increased steric bulk due to the phenyl group, which may reduce solubility compared to the target compound.
  • Applications : Functions as a chiral auxiliary in asymmetric aldol reactions, leveraging the rigidity of the phenyl group for stereocontrol .

(R)-5-(Hydroxymethyl)-3-methyloxazolidin-2-one

  • Structural Differences: Replaces the 3-hydroxyphenyl group with a hydroxymethyl group, resulting in a simpler structure (C₅H₉NO₃) .
  • Physicochemical Properties : Lower molecular weight (131.13 g/mol) and higher hydrophilicity (PSA: ~70 Ų) due to the hydroxymethyl group.
  • Applications : Used as a building block in peptidomimetics and glycosidase inhibitors, where reduced steric hindrance is advantageous .

Fluorinated Oxazolidinone Chiral Auxiliaries

  • Structural Differences : Feature perfluorooctyl chains (e.g., C₈F₁₇) at position 5, imparting extreme hydrophobicity .
  • Applications : Utilized in fluorous-tag-assisted synthesis for facile purification, contrasting with the target compound’s use in traditional organic phases .

Key Insights from Comparative Analysis

  • Stereochemistry: The R-configuration in this compound is critical for its biological activity, whereas S-configuration derivatives like the Befloxatone precursor prioritize enzyme-binding compatibility .
  • Substituent Effects: The 3-hydroxyphenyl group enhances π-π stacking in drug-receptor interactions, whereas fluorinated chains enable novel purification strategies .
  • Thermal Stability : The target compound’s high boiling point (447.6°C) surpasses simpler derivatives (e.g., 224.5°C for (R)-5-(Hydroxymethyl)-3-methyloxazolidin-2-one), reflecting stronger intermolecular forces .

Biological Activity

(R)-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

  • Molecular Formula : C₁₀H₁₁NO₃
  • Molecular Weight : 193.20 g/mol
  • Density : 1.289 g/cm³
  • Boiling Point : 447.64 °C
  • LogP : 1.453

These properties suggest moderate lipophilicity, which may influence the compound's bioavailability and interaction with biological membranes .

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have indicated that oxazolidinones can exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting the proliferation of human cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Table 1: Antiproliferative Activity of Oxazolidinones

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDInduction of apoptosis via mitochondrial pathway
5-(Carbamoylmethylene)-oxazolidin-2-oneHeLa31.10G1 phase arrest, ROS production

In one study, a related oxazolidinone derivative induced apoptosis in MCF-7 cells through activation of caspase pathways and disruption of mitochondrial membrane potential, demonstrating its potential as an effective anticancer agent .

The mechanism by which this compound exerts its biological effects can be summarized as follows:

  • Inhibition of Protein Synthesis : By binding to the ribosomal subunit, it prevents the formation of peptide bonds during translation.
  • Induction of Apoptosis : In cancer cells, it may trigger intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in certain cancer cell lines, indicating a disruption in normal cell cycle progression.

Case Studies

A notable case study involved testing a series of oxazolidinone derivatives for their cytotoxic effects on MCF-7 and HeLa cells. The study utilized an MTT assay to evaluate cell viability post-treatment with varying concentrations of the compounds. Results indicated that certain derivatives exhibited significant cytotoxicity without affecting non-tumorigenic cell lines, highlighting their selective action against cancer cells .

Q & A

Basic Research Questions

Q. How can enantioselective synthesis of (R)-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone be optimized for high optical purity?

  • Methodological Answer : Utilize chiral auxiliaries derived from fluorinated oxazolidinones to control stereochemistry during acylations. For example, fluorous oxazolidinone auxiliaries (e.g., perfluorooctyl-substituted derivatives) enable efficient separation via fluorous solid-phase extraction (F-SPE), improving enantiomeric excess (ee) . Coupling reactions with 3-hydroxyphenyl intermediates, such as methyl-5-(3-hydroxyphenyl)furan-2-carboxylate, can be optimized using palladium catalysts under inert atmospheres to minimize racemization .

Q. What analytical techniques are recommended for confirming the stereochemical integrity of this compound?

  • Methodological Answer : Combine chiral HPLC with polarimetric detection using columns like Chiralpak® IA/IB. Validate results with nuclear Overhauser effect (NOE) NMR experiments to confirm spatial arrangement of substituents. Reference standards for structurally similar oxazolidinones (e.g., 5R-chloromethyl derivatives) can aid in method development .

Advanced Research Questions

Q. How does this compound interact with monoamine oxidase (MAO) isoforms, and what experimental designs can elucidate its inhibitory mechanism?

  • Methodological Answer : Conduct pre-incubation time-course assays with recombinant MAO-A/B enzymes to distinguish irreversible inhibition from substrate competition. Use fluorometric detection of hydrogen peroxide to quantify enzyme activity. Competitive inhibition kinetics (Ki values) should be compared against phenethylamine (MAO-B substrate) and 5-hydroxytryptamine (MAO-A substrate) to assess selectivity .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for oxazolidinone derivatives targeting neurological pathways?

  • Methodological Answer : Perform molecular docking simulations using X-ray crystallography data of MAO-inhibitor complexes to identify critical binding residues (e.g., FAD cofactor interactions). Validate hypotheses via site-directed mutagenesis and comparative IC50 assays. For example, substituting the 3-hydroxyphenyl group with fluorinated analogs (e.g., 3-fluorophenyl derivatives) can probe electronic effects on inhibitory potency .

Q. How can metabolic pathways of this compound be traced in vivo, and what analytical challenges arise?

  • Methodological Answer : Administer isotopically labeled compound (e.g., ¹³C at the oxazolidinone carbonyl) to rodents and analyze plasma/tissue extracts via LC-HRMS. Target metabolites such as 5-(3-hydroxyphenyl)-γ-valerolactone, identified in human studies of related polyphenols, using selective ion monitoring (SIM) for lactone ring-opened derivatives. Matrix effects from endogenous hydroxyphenylpropionic acids require solid-phase extraction (SPE) cleanup .

Data Interpretation & Technical Challenges

Q. How should researchers address discrepancies in reported enantiomeric ratios for this compound across different synthetic batches?

  • Methodological Answer : Implement process analytical technology (PAT) tools like inline FTIR to monitor reaction intermediates in real time. Compare batch data using multivariate analysis (e.g., PCA) to identify critical parameters (e.g., temperature, catalyst loading). Cross-validate with circular dichroism (CD) spectroscopy to rule out solvent-polarity-induced artifacts .

Q. What synthetic routes minimize the formation of 3-methyl-2-oxazolidinone regioisomers during cyclization?

  • Methodological Answer : Optimize cyclocondensation conditions using Dean-Stark traps to remove water and shift equilibrium toward the desired product. Employ Brønsted acid catalysts (e.g., p-toluenesulfonic acid) in aprotic solvents (e.g., THF) to suppress nucleophilic ring-opening. Monitor by TLC with iodine vapor staining to detect early-stage intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.